molecular formula C19H18BrN3O4 B2954147 1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 894039-64-6

1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2954147
CAS No.: 894039-64-6
M. Wt: 432.274
InChI Key: YXLZLWGBRIDWFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c20-12-1-3-13(4-2-12)21-19(25)22-14-9-18(24)23(11-14)15-5-6-16-17(10-15)27-8-7-26-16/h1-6,10,14H,7-9,11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZLWGBRIDWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the benzodioxin moiety: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name & Source Molecular Formula Molecular Weight Substituents on Urea Hydrogen Bond Donors/Acceptors logP (XlogP) Key Features
Target Compound C₁₉H₁₇BrN₃O₄ (estimated) ~438.27 4-Bromophenyl, Pyrrolidinone-Benzodioxin 2 donors, 5 acceptors ~2.5 (est.) Bromine enhances lipophilicity and steric hindrance.
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea () C₁₅H₁₉N₃O₄ 305.33 3,3-Dimethyl 2 donors, 4 acceptors ~1.8 Methyl groups reduce polarity, increasing membrane permeability.
MLS001235152 () C₂₀H₂₀FN₃O₄ 385.395 3-Fluoro-4-methylphenyl 2 donors, 5 acceptors 1.9 Fluorine improves metabolic stability; methyl enhances lipophilicity.
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea () C₁₅H₁₃ClN₂O₃ 304.73 3-Chlorophenyl 2 donors, 3 acceptors ~2.1 Chlorine offers moderate electron-withdrawing effects.
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea () C₁₉H₂₇N₃O₆ 393.44 Bis(2-methoxyethyl) 2 donors, 6 acceptors ~0.5 Methoxyethyl groups enhance solubility but reduce bioavailability.

Key Differences and Implications

Substituent Effects: Bromophenyl vs. Alkyl vs. Aryl Groups: Dimethyl or methoxyethyl substituents () reduce aromatic stacking interactions but improve solubility.

Hydrogen-Bonding Capacity: The pyrrolidinone-benzodioxin moiety consistently provides 2–3 hydrogen-bond acceptors (carbonyl and ether oxygens), critical for target engagement.

logP Trends :

  • Bromophenyl (logP ~2.5) and chlorophenyl (~2.1) derivatives are more lipophilic than fluorophenyl (~1.9) or methoxyethyl-substituted analogs (~0.5), influencing pharmacokinetics .

Biological Activity

1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a urea functional group linked to a bromophenyl moiety and a dihydro-benzodioxin derivative. The molecular formula is C17H18BrN3O3C_{17}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 396.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the benzodioxin moiety have shown activity against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of Salmonella typhi and Bacillus subtilis, suggesting their potential as antibacterial agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In a comparative study, several derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM against AChE, indicating strong enzyme inhibition capabilities .

Anticancer Potential

Preliminary studies on related compounds suggest potential anticancer activity. The structural components of this compound may interact with cellular pathways involved in tumor growth and proliferation. Further research is needed to evaluate its efficacy in cancer models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The urea group facilitates hydrogen bonding with target proteins, while the bromophenyl and benzodioxin moieties may enhance lipophilicity, allowing better membrane penetration and binding affinity to enzymes and receptors.

Case Studies

StudyFindings
Antimicrobial Screening Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis with potential for further development as antibacterial agents .
Enzyme Inhibition Evaluated as AChE inhibitors with promising IC50 values indicating significant inhibitory activity .
Toxicological Assessment In animal models (Wistar rats), related carbamates showed no mortality or significant adverse effects at tested doses over prolonged periods .

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